molecular formula C15H13ClN4O2S B5994012 MFCD08160856

MFCD08160856

Cat. No.: B5994012
M. Wt: 348.8 g/mol
InChI Key: CFYDLTOMCFGDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on the methodology for comparing structurally or functionally analogous compounds outlined in , this analysis will focus on two compounds with similar MDL identifiers and properties: CAS 1761-61-1 (MDL: MFCD00003330) and CAS 6317-56-2 (MDL: MFCD04108413). These compounds were selected due to their shared industrial relevance, synthetic methodologies, and physicochemical properties, which align with the comparative framework required for MFCD08160856 .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-2-11-9(7-17)14(22)20-15(19-11)23-8-13(21)18-12-6-4-3-5-10(12)16/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYDLTOMCFGDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MFCD08160856 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD08160856 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD08160856 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermal Stability : CAS 6317-56-2 exhibits superior thermal resistance (data inferred from sulfur-aromatic systems in ) .
  • Toxicity : CAS 1761-61-1 carries a higher hazard profile (H302 warning) due to bromine content, necessitating stricter handling protocols .

Limitations : Direct data on MFCD08160856 is absent in the evidence; thus, comparisons rely on analogous compounds. Future studies should prioritize experimental characterization of this compound to validate these inferences .

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